5-(p-Tolyl)piperidin-2-one, 95%
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Overview
Description
5-(p-Tolyl)piperidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of piperidin-2-one, a class of compounds that are widely present in biologically active molecules .
Synthesis Analysis
The synthesis of piperidin-4-one compounds, which include 5-(p-Tolyl)piperidin-2-one, has been a subject of interest in the pharmaceutical industry . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
Piperidin-4-one compounds generally adopt a chair conformation . The orientation of the substituents on the piperidin-4-one ring can influence the conformation of the compounds . The frontier molecular orbitals HOMO and LUMO were computed to understand the chemical reactivity and kinetic stability of the molecular compound .
Chemical Reactions Analysis
Piperidine derivatives, including 5-(p-Tolyl)piperidin-2-one, have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(p-Tolyl)piperidin-2-one can be found in chemical databases . These properties include its molecular weight, density, melting point, boiling point, and toxicity information .
Scientific Research Applications
5-(p-Tolyl)piperidin-2-one, 95% has been used in various scientific research applications, such as drug production and delivery, drug synthesis, and enzyme inhibition. It has also been used in the study of enzyme kinetics, as well as in the production of monoclonal antibodies.
Mechanism of Action
Target of Action
Piperidine derivatives, such as 5-(p-Tolyl)piperidin-2-one, are known to be utilized in various therapeutic applications . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
For instance, they have been reported to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant properties .
Result of Action
Given the wide range of biological activities associated with piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The advantages of using 5-(p-Tolyl)piperidin-2-one, 95% in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it can be easily synthesized in a laboratory setting. However, it is important to note that 5-(p-Tolyl)piperidin-2-one, 95% has a limited solubility in water, which may limit its use in some experiments.
Future Directions
The potential future directions for 5-(p-Tolyl)piperidin-2-one, 95% include further investigation into its potential therapeutic uses in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, further research into its potential applications in drug delivery and drug synthesis could lead to new and improved treatments. Additionally, further research into its mechanism of action could lead to the development of more effective inhibitors of enzymes involved in the synthesis of pro-inflammatory mediators. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses.
Synthesis Methods
5-(p-Tolyl)piperidin-2-one, 95% is synthesized through a two-step reaction. The first step involves the reaction of piperidin-2-one with p-toluenesulfonyl chloride, which produces a piperidin-2-one sulfonyl chloride. This is then reacted with p-toluene in the presence of a base, such as sodium hydroxide, to form 5-(p-Tolyl)piperidin-2-one, 95%.
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 5-(p-Tolyl)piperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they may interact with a variety of biomolecules and potentially exert effects through enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-(4-methylphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGFKPFHCUFMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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